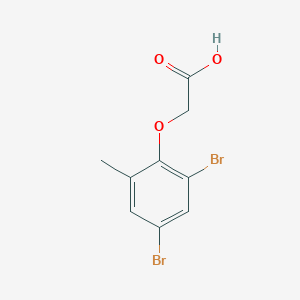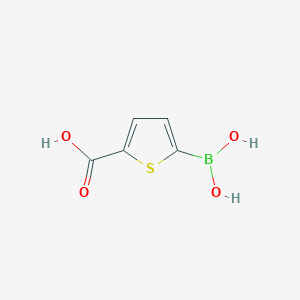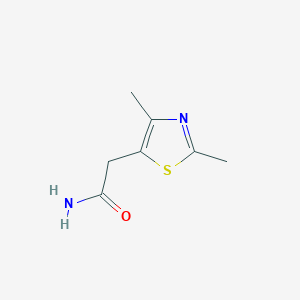
2-(2,4-Dibromo-6-methylphenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dibromo-6-methylphenoxy)acetic acid is an organic compound with the molecular formula C₉H₈Br₂O₃ and a molecular weight of 323.97 g/mol . This compound is characterized by the presence of two bromine atoms and a methyl group attached to a phenoxyacetic acid structure. It is primarily used in research and development settings, particularly in the field of organic chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dibromo-6-methylphenoxy)acetic acid typically involves the bromination of 6-methylphenol followed by etherification and subsequent carboxylation. The general synthetic route can be summarized as follows:
Bromination: 6-methylphenol is brominated using bromine in the presence of a suitable catalyst to yield 2,4-dibromo-6-methylphenol.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and etherification steps, with careful control of reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
2-(2,4-Dibromo-6-methylphenoxy)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxyacetic acids, while oxidation can lead to the formation of carboxylic acids or other oxidized derivatives .
科学的研究の応用
2-(2,4-Dibromo-6-methylphenoxy)acetic acid has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is studied for its potential biological activities and as a precursor for drug development.
Agricultural Chemistry: It is investigated for its potential use in the development of herbicides and pesticides.
作用機序
The mechanism of action of 2-(2,4-Dibromo-6-methylphenoxy)acetic acid involves its interaction with specific molecular targets, depending on its application. For example, in pharmaceutical research, it may interact with enzymes or receptors to exert its effects. The exact molecular pathways involved can vary and are often the subject of ongoing research .
類似化合物との比較
Similar Compounds
- 2-(2,4-Dichloro-6-methylphenoxy)acetic acid
- 2-(2,4-Difluoro-6-methylphenoxy)acetic acid
- 2-(2,4-Diiodo-6-methylphenoxy)acetic acid
Uniqueness
2-(2,4-Dibromo-6-methylphenoxy)acetic acid is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms can participate in specific interactions and reactions that are not possible with other halogens .
特性
IUPAC Name |
2-(2,4-dibromo-6-methylphenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O3/c1-5-2-6(10)3-7(11)9(5)14-4-8(12)13/h2-3H,4H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPBJJDXODEHDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)O)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00283154 |
Source


|
| Record name | 2-(2,4-dibromo-6-methylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00283154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7250-62-6 |
Source


|
| Record name | 7250-62-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,4-dibromo-6-methylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00283154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid](/img/structure/B188265.png)




